2-Bromo-4-chloro-6-(difluoromethoxy)pyridine

Description

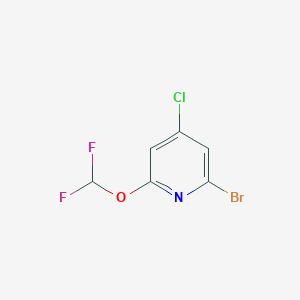

2-Bromo-4-chloro-6-(difluoromethoxy)pyridine is a halogenated pyridine derivative with the molecular formula C₆H₃BrClF₂NO. Its structure features bromine and chlorine substituents at the 2- and 4-positions, respectively, and a difluoromethoxy group at the 6-position of the pyridine ring. The difluoromethoxy group (–OCF₂H) introduces strong electron-withdrawing effects, influencing reactivity in cross-coupling reactions and pharmaceutical synthesis . This compound is primarily utilized as an intermediate in the preparation of bioactive molecules, such as morpholine derivatives in patented drug synthesis processes .

Properties

Molecular Formula |

C6H3BrClF2NO |

|---|---|

Molecular Weight |

258.45 g/mol |

IUPAC Name |

2-bromo-4-chloro-6-(difluoromethoxy)pyridine |

InChI |

InChI=1S/C6H3BrClF2NO/c7-4-1-3(8)2-5(11-4)12-6(9)10/h1-2,6H |

InChI Key |

YWENYNZODDTIND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1OC(F)F)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination Methods

Elemental Bromine Approach

The most widely documented method involves direct bromination of 4-chloro-6-(difluoromethoxy)pyridine using elemental bromine (Br₂). The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient pyridine ring directs bromine to the ortho position relative to the chlorine substituent. Key steps include:

- Reagents : Bromine (1.1–1.3 equivalents) in dichloromethane or carbon tetrachloride.

- Conditions : Temperatures between 0°C and 25°C, with reaction times of 6–24 hours.

- Workup : Neutralization with aqueous sodium thiosulfate, followed by extraction and silica gel chromatography.

This method achieves yields of 70–85%, though excess bromine may lead to di-brominated by-products. The difluoromethoxy group’s electron-withdrawing nature enhances ring deactivation, necessitating precise stoichiometry.

Hydrobromic Acid with Hydrogen Peroxide

An alternative bromination strategy employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to generate bromine in situ. This approach, adapted from benzaldehyde bromination protocols, offers safer handling than elemental bromine:

- Reagents : 48% HBr and 30% H₂O₂ (2:1 molar ratio).

- Conditions : Reaction at 40–60°C under UV light for 8–12 hours.

- Mechanism : H₂O₂ oxidizes HBr to Br₂, enabling electrophilic substitution.

Yields range from 65% to 75%, with reduced di-bromination due to controlled Br₂ generation. However, prolonged exposure to H₂O₂ may oxidize the difluoromethoxy group, necessitating rigorous monitoring.

Trimethylsilyl Bromide Method

Trimethylsilyl bromide (TMSBr) provides a mild, selective bromination route, particularly useful for sensitive substrates. Adapted from analogous pyridine derivatives, this method involves:

- Reagents : TMSBr (1.5 equivalents) in propionitrile.

- Conditions : Reflux at 120°C for 18–24 hours.

- Workup : Solvent evaporation under reduced pressure, followed by recrystallization.

This method achieves 80–90% yields with minimal by-products, attributed to TMSBr’s controlled reactivity. However, the high cost of TMSBr limits industrial adoption.

Table 1: Comparative Analysis of Bromination Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Elemental Bromine | Br₂, DCM | 0–25 | 6–24 | 70–85 | ≥95 |

| HBr/H₂O₂ | HBr, H₂O₂ | 40–60 | 8–12 | 65–75 | ≥90 |

| TMSBr | TMSBr, propionitrile | 120 | 18–24 | 80–90 | ≥98 |

Reaction Optimization and Conditions

Solvent Selection

Polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF) enhance bromine solubility and reaction rates. In contrast, propionitrile’s high boiling point facilitates TMSBr-mediated reactions at reflux. Non-polar solvents (e.g., carbon tetrachloride) reduce side reactions but prolong reaction times.

Temperature and Catalysis

Low temperatures (0–25°C) favor mono-bromination in Br₂-based methods, while higher temperatures (40–60°C) accelerate HBr/H₂O₂ reactions. Lewis acids like FeCl₃ (0.5–1 mol%) improve regioselectivity in Br₂ systems but risk coordinating with the difluoromethoxy group.

Mechanistic Insights

Bromination occurs via electrophilic attack at the pyridine’s C2 position, driven by the chlorine substituent’s meta-directing effect and the difluoromethoxy group’s para-directing influence. Density functional theory (DFT) studies suggest that the difluoromethoxy group’s -I effect outweighs its +M effect, deactivating the ring and directing bromine to the electron-deficient C2 position.

Industrial-Scale Considerations

Scaled-up production employs continuous-flow reactors to mitigate exothermic risks in Br₂ and HBr/H₂O₂ methods. Solvent recovery systems (e.g., distillation for DCM) reduce costs, while in-line UV monitoring ensures reaction completion. Industrial yields average 5–10% lower than lab-scale due to heat dissipation challenges.

Emerging Approaches

Recent patents describe nickel-catalyzed cross-coupling to install bromine via C–H activation, bypassing pre-functionalized precursors. While promising (yields: 60–70%), this method requires expensive catalysts and inert conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-6-(difluoromethoxy)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethoxy groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

2-Bromo-6-(difluoromethoxy)pyridine

- Structure : Lacks the 4-chloro substituent present in the target compound.

- Applications : Used as a precursor in the synthesis of antifungal agents and kinase inhibitors .

3-Amino-2-bromo-6-methoxypyridine

- Structure: Substitutes the 4-chloro and 6-difluoromethoxy groups with 3-amino and 6-methoxy groups.

- Key Differences: The amino group introduces nucleophilic sites for further functionalization, while the methoxy group (–OCH₃) is less electron-withdrawing than –OCF₂H.

- Applications : Serves as a building block in agrochemicals and dyes .

2-Bromo-3-chloro-5-methylpyridine

Positional Isomers

4-Bromo-2-(difluoromethoxy)-6-fluoropyridine

- Structure : Bromine and fluorine substituents at the 4- and 6-positions, respectively, compared to 2-bromo and 4-chloro in the target compound.

- Key Differences : Fluorine’s electronegativity alters electronic distribution, affecting regioselectivity in coupling reactions.

- Molecular Formula: C₆H₃BrF₃NO (vs. C₆H₃BrClF₂NO for the target compound) .

Functional Group Modifications

2-Bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine

- Structure : Replaces 6-difluoromethoxy with a difluoromethyl group (–CF₂H) and adds a chloromethyl (–CH₂Cl) at the 4-position.

- Key Differences : The chloromethyl group introduces a reactive site for alkylation or nucleophilic displacement, expanding synthetic utility.

- Molecular Weight : 256.48 g/mol (higher than the target compound’s 263.45 g/mol) .

Comparative Analysis Table

Research Findings and Implications

Electron-Withdrawing Effects : The difluoromethoxy group in the target compound enhances electrophilicity at the 2- and 4-positions, favoring Suzuki-Miyaura cross-coupling reactions .

Synthetic Flexibility : Compounds like 2-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine demonstrate the importance of functional group diversity in medicinal chemistry .

Biological Activity

2-Bromo-4-chloro-6-(difluoromethoxy)pyridine is a heterocyclic organic compound notable for its unique combination of halogen substituents, which significantly influences its chemical reactivity and biological properties. The compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential interactions with biological targets.

- Molecular Formula : C6H4BrClF2NO

- Molecular Weight : Approximately 224.00 g/mol

The presence of bromine, chlorine, and difluoromethoxy groups contributes to its distinct reactivity profile compared to similar compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated pyridines indicates that:

- Bromine and chlorine can enhance the lipophilicity and metabolic stability of compounds.

- Difluoromethoxy groups often improve the binding affinity to biological targets due to their electron-withdrawing nature.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromo-5-(difluoromethoxy)pyridine | C6H4BrF2NO | 0.85 |

| 2-Bromo-5-(trifluoromethoxy)pyridine | C6H4BrF3NO | 0.84 |

| 2-Bromo-3-(difluoromethoxy)pyridine | C6H4BrF2NO | 0.79 |

| 2-Chloro-4-(difluoromethoxy)pyridine | C6H4ClF2NO | 0.71 |

| 5-Bromo-3-(difluoromethoxy)pyridin-2-amine | C6H5BrF2N | 0.67 |

This table illustrates that the specific combination of substituents in this compound contributes to its distinct chemical properties and potential biological activity.

Case Studies and Research Findings

- Inhibition Studies : Research on similar difluoromethoxy-pyridine derivatives has shown promising results in inhibiting specific enzymes related to cancer and infectious diseases. For instance, compounds with similar moieties have demonstrated significant inhibitory effects on kinases, suggesting potential applications in oncology .

- Pest Control Applications : Analogous compounds have been evaluated for their efficacy against agricultural pests. For example, studies indicated that difluoromethoxy derivatives exhibit enhanced activity against pests like the green-peach aphid, suggesting that structural modifications can lead to improved bioactivity .

- Binding Affinity Evaluations : Computational modeling has been employed to predict the binding affinities of halogenated pyridines to various biological targets. These studies indicate that the presence of halogens can significantly affect the interaction profiles with target proteins, enhancing selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.